PEG2-Cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

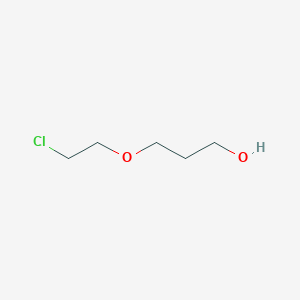

3-(2-chloroethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c6-2-5-8-4-1-3-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYZTARCKASTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PEG2-Cl: Structure, Synthesis, and Applications

Introduction

PEG2-Cl, in its most fundamental form, refers to 2-(2-chloroethoxy)ethanol . This bifunctional molecule is a cornerstone in various fields of chemical synthesis, particularly for researchers, scientists, and professionals in drug development. Its structure, comprising a diethylene glycol (PEG2) backbone with a terminal chloro group and a hydroxyl group, makes it a versatile building block for introducing hydrophilic spacers and for conjugation chemistries. This guide provides a comprehensive overview of the core structure of this compound, its synthesis, reactivity, and significant applications, with a focus on its role in the pharmaceutical industry.

Core Structure and Physicochemical Properties

2-(2-Chloroethoxy)ethanol is also known by several synonyms, including diethylene glycol monochlorohydrin and 2-chloroethyl 2-hydroxyethyl ether.[1][2] Its linear structure contains a reactive primary alkyl chloride and a primary alcohol, enabling sequential or selective functionalization.

Table 1: Physicochemical Properties of 2-(2-Chloroethoxy)ethanol

| Property | Value | Reference |

| Molecular Formula | C4H9ClO2 | [1][3] |

| Molecular Weight | 124.57 g/mol | [3][4] |

| CAS Number | 628-89-7 | [3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 79-81 °C at 5 mmHg | [1][3][4][5] |

| Density | 1.18 g/mL at 25 °C | [1][3][4][5] |

| Refractive Index (n20/D) | 1.452 | [4][5] |

| Flash Point | 90 °C (194 °F) | [3][4] |

| Solubility | Soluble in water | [3] |

Synthesis of 2-(2-Chloroethoxy)ethanol

The industrial synthesis of 2-(2-chloroethoxy)ethanol typically involves the selective chlorination of diethylene glycol. Several methods have been developed to achieve this transformation with high yield and purity.

Common Synthetic Routes:

-

Reaction with Thionyl Chloride: A prevalent method involves the reaction of diethylene glycol with thionyl chloride (SOCl₂). To favor monosubstitution, the hydroxyl groups of diethylene glycol can be temporarily protected, for example, by reacting with boric acid to form a borate ester intermediate. This intermediate is then treated with thionyl chloride, followed by hydrolysis to yield the desired product.[6] This method offers mild reaction conditions and good yields.[6][7]

-

Reaction with Hydrogen Chloride: Another approach is the direct reaction of diethylene glycol with hydrogen chloride (HCl).[8] This method may require careful control of reaction conditions to minimize the formation of the dichloro-substituted byproduct.

Below is a generalized workflow for the synthesis of 2-(2-chloroethoxy)ethanol from diethylene glycol.

Reactivity and Chemical Behavior

The bifunctional nature of 2-(2-chloroethoxy)ethanol dictates its reactivity. The terminal chloro group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, or oxidation. This dual reactivity allows it to be used as a versatile linker and intermediate in multi-step syntheses.[1][9]

Applications in Research and Drug Development

2-(2-Chloroethoxy)ethanol is a crucial intermediate in the synthesis of numerous organic compounds, from fine chemicals to Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to introduce a short, hydrophilic polyethylene glycol spacer is highly valuable in modifying the properties of molecules, such as increasing solubility and bioavailability.

Key Applications:

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of several drugs.[3] A notable example is the antipsychotic medication Quetiapine, where this molecule is incorporated into its core structure.[1][3][4][5]

-

Functionalized Polymers: It is used in the preparation of functionalized polymers for biomedical applications, where the PEG unit can impart biocompatibility and water solubility.[1]

-

Chemical Intermediate: It serves as a precursor for other important reagents, such as 2-(2-azidoethoxy)ethanol, which is used in "click chemistry" applications.[1][4][5]

Table 2: Examples of Molecules Synthesized from 2-(2-chloroethoxy)ethanol

| Synthesized Compound | Application/Field | Reference |

| Quetiapine | Antipsychotic Drug | [1][3][4][5] |

| 2-(2-Azidoethoxy)ethanol | Intermediate for Click Chemistry | [1][4][5] |

| o-Nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal | Chemical Intermediate | [1][4][5] |

| Functionalized Polymers | Biomedical Materials | [1] |

Experimental Protocol: Generalized Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction at the chloro-terminus of 2-(2-chloroethoxy)ethanol, a common transformation in its application as a synthetic building block.

Objective: To replace the terminal chlorine with a nucleophile (e.g., an amine or azide).

Materials:

-

2-(2-chloroethoxy)ethanol

-

Nucleophile (e.g., sodium azide or a primary/secondary amine)

-

Aprotic polar solvent (e.g., acetonitrile or DMF)

-

Base (if required, e.g., K₂CO₃ for amine nucleophiles)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethoxy)ethanol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the nucleophile (typically 1.1 to 1.5 molar equivalents). If a base is required, it is added at this stage.

-

Reaction Conditions: Stir the mixture at a suitable temperature (ranging from room temperature to elevated temperatures, e.g., 50-80 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product is typically isolated by quenching the reaction (e.g., with water), followed by extraction with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is then purified, often by vacuum distillation or column chromatography, to yield the desired functionalized PEG2 derivative.

This protocol is a general guideline and specific conditions will vary depending on the nucleophile and scale of the reaction.

Conclusion

2-(2-Chloroethoxy)ethanol, the core structure of this compound, is a highly valuable and versatile molecule in chemical synthesis. Its bifunctional nature, combining a reactive chloride with a modifiable hydroxyl group, makes it an essential building block for researchers in academia and industry. Its significant role as an intermediate in the production of pharmaceuticals, such as Quetiapine, underscores its importance in drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating complex and functional molecules.

References

- 1. 2-(2-Chloroethoxy)ethanol CAS 628-89-7 [benchchem.com]

- 2. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(2-Chloroethoxy)ethanol 99 628-89-7 [sigmaaldrich.com]

- 5. 2-(2-Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]

- 6. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Chloroethoxy)ethanol (PEG2-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-chloroethoxy)ethanol, a key bifunctional molecule often referred to as PEG2-Cl. This compound is a valuable building block in pharmaceutical sciences and organic synthesis, serving as a linker in drug-conjugate chemistry and a precursor for more complex molecules. This document details established synthetic routes, purification protocols, and relevant analytical data to support laboratory and process development endeavors.

Synthetic Pathways

The synthesis of 2-(2-chloroethoxy)ethanol can be achieved through several strategic approaches. The most common methods involve the selective chlorination of diethylene glycol or the controlled ethoxylation of 2-chloroethanol. Each pathway offers distinct advantages concerning starting material availability, reaction conditions, and scalability.

Chlorination of Diethylene Glycol with Thionyl Chloride

A prevalent and effective method for the synthesis of 2-(2-chloroethoxy)ethanol is the direct chlorination of diethylene glycol using thionyl chloride (SOCl₂). This reaction proceeds via the conversion of one of the primary hydroxyl groups into a chloro group. To enhance selectivity and minimize the formation of the dichloro-species, 1,2-bis(2-chloroethoxy)ethane, a controlled stoichiometry and milder reaction conditions are often employed.

A refined version of this approach involves the use of a borate ester intermediate to protect one hydroxyl group, thereby ensuring monochlorination.

Reaction Scheme:

Caption: Reaction of Diethylene Glycol with Thionyl Chloride.

Reaction of Diethylene Glycol with Hydrogen Chloride

An alternative chlorination strategy involves the reaction of diethylene glycol with hydrogen chloride (HCl).[1] This method can be performed with either concentrated hydrochloric acid or by bubbling hydrogen chloride gas through the diethylene glycol. The reaction equilibrium can be driven towards the product by removing the water formed during the reaction.

Ethoxylation of 2-Chloroethanol with Ethylene Oxide

This synthetic route builds the molecule from the chloro-end by reacting 2-chloroethanol with one equivalent of ethylene oxide.[2] This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O), which activates the ethylene oxide ring for nucleophilic attack by the hydroxyl group of 2-chloroethanol. Careful control of the stoichiometry of ethylene oxide is crucial to prevent further ethoxylation and the formation of longer PEG-chain impurities.[2]

Reaction Scheme:

Caption: Synthesis via Ethoxylation of 2-Chloroethanol.

Experimental Protocols

The following protocols are detailed representations of the synthetic methods described above.

Protocol: Synthesis via Chlorination of Diethylene Glycol with Thionyl Chloride (Borate Ester Method)

This protocol is adapted from a patented procedure that reports high yield and purity.[3][4]

-

Formation of the Borate Ester Intermediate:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine diethylene glycol and boric acid in a suitable solvent such as toluene.

-

Heat the mixture to reflux to azeotropically remove water, driving the formation of the intermediate borate ester.

-

-

Chlorination:

-

Cool the reaction mixture to 15-30°C.[3]

-

Slowly add thionyl chloride (1.1-1.2 molar equivalents relative to diethylene glycol) to the solution while maintaining the temperature.[3]

-

Stir the reaction mixture until the conversion is complete, as monitored by a suitable analytical technique (e.g., GC, TLC).

-

-

Hydrolysis and Work-up:

-

Carefully add water to the reaction mixture to hydrolyze the borate ester and quench any remaining thionyl chloride.[3]

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Protocol: Synthesis via Ethoxylation of 2-Chloroethanol

This protocol is based on a patented method for the preparation of chlorinated polyethylene glycol ethers.[2]

-

Reaction Setup:

-

Ethylene Oxide Addition:

-

Slowly bubble ethylene oxide (1 equivalent) into the reaction mixture over 1.5-2 hours, ensuring the temperature is maintained between 40-50°C. A water bath can be used for cooling if necessary.[5]

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete reaction.[5]

-

-

Work-up:

-

Remove the excess 2-chloroethanol by distillation under reduced pressure.[5]

-

The remaining crude product is then ready for purification.

-

Purification

The purification of 2-(2-chloroethoxy)ethanol is critical to remove starting materials, byproducts such as the dichloro-species, and any residual solvent. A combination of extraction and vacuum distillation is typically employed.

Extraction

For syntheses originating from diethylene glycol, an initial extraction step can be beneficial.[1]

-

After the reaction, quench the mixture and neutralize if necessary.

-

Extract the aqueous layer with a suitable organic solvent such as chloroform, benzene, or toluene.[1]

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic phase over an anhydrous salt.

-

Concentrate the solution under reduced pressure to obtain the crude product for distillation.

Vacuum Distillation

Vacuum distillation is the most effective method for obtaining high-purity 2-(2-chloroethoxy)ethanol.[4]

Purification Workflow:

Caption: General Purification Workflow for this compound.

-

Set up a distillation apparatus for vacuum distillation.

-

Charge the distillation flask with the crude 2-(2-chloroethoxy)ethanol.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect the fraction boiling at approximately 79-81°C at 5 mmHg.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of 2-(2-chloroethoxy)ethanol.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-(2-Chloroethoxy)ethanol and Analogs.

| Synthesis Method | Key Reagents | Molar Ratios | Temperature (°C) | Time (h) | Reported Yield | Purity | Reference |

| Chlorination (Borate Ester) | Diethylene glycol, Thionyl chloride | SOCl₂:DEG = 1.1-1.2:1 | 15-30 | - | 95% | 99% | [3][4] |

| Ethoxylation | 2-Chloroethanol, Ethylene oxide | 2-Chloroethanol:EO = 7-9:1 | 40-50 | 1.5-2.5 | 72.5-73.3% (for PEG3-Cl) | 97.6-97.8% | [2][5] |

| Chlorination of Triethylene Glycol | Triethylene glycol, Thionyl chloride | SOCl₂:TEG = 2.2:1 | 80 | 5-6 | 91% (for dichloro-derivative) | - | [6] |

Table 2: Physicochemical and Spectroscopic Data for 2-(2-Chloroethoxy)ethanol.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO₂ | [4] |

| Molecular Weight | 124.57 g/mol | [4] |

| Boiling Point | 79-81°C @ 5 mmHg | [4] |

| Density | ~1.18 g/mL @ 25°C | [4] |

| ¹H NMR (CDCl₃) | δ (ppm): 3.88 (t), 3.77 (t), 3.75 (t), 3.67 (t), 3.62 (t) | [7] |

| Mass Spectrum (EI) | Key m/z fragments: 43, 45, 63, 87, 124 (M⁺) | [8] |

Analytical Characterization

The purity and identity of the synthesized 2-(2-chloroethoxy)ethanol should be confirmed using standard analytical techniques.

-

Gas Chromatography (GC): GC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A polar capillary column, such as a DB-WAX, is suitable for separating 2-(2-chloroethoxy)ethanol from related impurities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum in CDCl₃ typically shows characteristic triplets for the methylene groups.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For trace analysis, particularly in pharmaceutical applications, LC-MS methods have been developed for the sensitive detection and quantification of 2-(2-chloroethoxy)ethanol.[9]

This guide provides a solid foundation for the synthesis and purification of 2-(2-chloroethoxy)ethanol. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The specific conditions may require optimization based on the scale of the reaction and the desired purity of the final product.

References

- 1. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]

- 4. 2-(2-Chloroethoxy)ethanol CAS 628-89-7 [benchchem.com]

- 5. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Google Patents [patents.google.com]

- 6. Buy 1,2-Bis(2-chloroethoxy)ethane (EVT-7857332) | 27252-69-3 [evitachem.com]

- 7. 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR spectrum [chemicalbook.com]

- 8. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 9. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioconjugation Mechanism of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (PEG2-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine, a branched polyethylene glycol (PEG) derivative, in bioconjugation. This reagent is a member of the first generation of PEGylating agents, utilizing the reactivity of a chlorotriazine core to form stable covalent bonds with proteins and other biomolecules.

Core Mechanism of Action: Nucleophilic Substitution on a Triazine Ring

The fundamental mechanism of bioconjugation with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine involves a nucleophilic aromatic substitution reaction. The electron-deficient 1,3,5-triazine ring is susceptible to attack by nucleophiles present on the surface of biomolecules. The chlorine atom on the triazine ring acts as a leaving group, facilitating the formation of a stable covalent bond between the PEG reagent and the target molecule.

The reactivity of the triazine ring is sequential. The first chlorine atom on cyanuric chloride is highly reactive and is substituted with two mPEG chains to synthesize the PEGylating reagent. The remaining chlorine atom is then available for reaction with the target protein. This step-wise reaction allows for controlled synthesis of the activated PEG reagent.[1] The reactivity of the s-triazine ring decreases as more nucleophiles are substituted onto it due to an increase in the π-orbital electron density, which makes further nucleophilic substitution reactions less favorable under the same conditions.[1]

Primary Targets for Conjugation:

The most common nucleophilic functional groups on proteins that react with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine are the primary amines of lysine residues and the N-terminal α-amino group. The high selectivity for amines is a key feature of this conjugation chemistry.[2] Under specific reaction conditions, other nucleophilic residues such as the sulfhydryl group of cysteine and the hydroxyl group of tyrosine can also react, although generally to a lesser extent.

The general reaction scheme is depicted below:

Quantitative Data on Reaction Parameters

While specific kinetic data for 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine is not extensively available in the public domain, the general principles of chlorotriazine chemistry provide insights into the reaction parameters.

pH Dependence:

The rate of the PEGylation reaction is highly dependent on the pH of the reaction buffer. The nucleophilicity of the target amino groups on the protein is a critical factor. A higher pH increases the deprotonation of lysine's ε-amino group (pKa ~10.5), making it a stronger nucleophile. However, at very high pH, the hydrolysis of the chlorotriazine ring can become a competing reaction, reducing the overall efficiency of the conjugation. Therefore, the optimal pH for the reaction is typically in the slightly alkaline range, between 8.0 and 9.5.

Table 1: General Effect of pH on Reactivity of Amino Groups with Chlorotriazine

| pH Range | Reactivity of Amino Groups | Potential Side Reactions |

| < 7.0 | Low (amino groups are protonated) | Minimal |

| 7.0 - 8.0 | Moderate | Increased hydrolysis of the PEG reagent |

| 8.0 - 9.5 | High (optimal for lysine conjugation) | Increased hydrolysis of the PEG reagent |

| > 9.5 | High, but conjugation efficiency may decrease | Significant hydrolysis of the PEG reagent |

Molar Ratio of Reactants:

The molar ratio of the PEGylating reagent to the protein is a key parameter to control the degree of PEGylation. A higher molar excess of the PEG reagent will generally lead to a higher degree of modification, with multiple PEG chains attached to a single protein molecule. For achieving mono-PEGylation, a lower molar ratio is typically employed, and the reaction is carefully monitored.

Temperature and Reaction Time:

The PEGylation reaction is also influenced by temperature and reaction time. Higher temperatures generally increase the reaction rate, but can also lead to protein denaturation and increased side reactions. Typical reaction temperatures range from 4°C to room temperature (20-25°C). The reaction time can vary from a few hours to overnight, depending on the reactivity of the protein and the desired degree of PEGylation.

Experimental Protocol: PEGylation of a Model Protein

This section provides a generalized, step-by-step protocol for the bioconjugation of a model protein with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine.

Materials:

-

Protein of interest (e.g., Lysozyme, BSA)

-

2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (activated PEG2)

-

Reaction Buffer: 50 mM Sodium Borate buffer, pH 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification columns: Ion-exchange chromatography (IEX) or Size-exclusion chromatography (SEC) columns

-

Dialysis tubing or centrifugal filter units

-

SDS-PAGE analysis reagents and equipment

-

Protein concentration assay kit (e.g., BCA or Bradford)

Experimental Workflow:

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer (50 mM Sodium Borate, pH 8.5) to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the protein for the PEG reagent.

-

Determine the precise protein concentration using a suitable protein assay.

-

-

PEGylation Reaction:

-

Dissolve the 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine in the reaction buffer immediately before use.

-

Add the activated PEG2 solution to the protein solution at a desired molar ratio (e.g., 5:1, 10:1, or 20:1 PEG:protein).

-

Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle stirring or end-over-end mixing. The optimal time should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amine in Tris will react with any remaining activated PEG2.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted PEG reagent and quenching agent by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units.

-

Separate the PEGylated protein from the unmodified protein using either ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[1][3]

-

IEX: The addition of PEG chains can alter the overall charge of the protein, allowing for separation on an IEX column.

-

SEC: The increase in hydrodynamic radius upon PEGylation allows for separation based on size.

-

-

-

Characterization of the Conjugate:

-

Analyze the purified fractions by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.

-

Determine the concentration of the purified PEGylated protein.

-

If applicable, perform a biological activity assay to assess the impact of PEGylation on the protein's function.

-

Stability of the Bioconjugate

The covalent bond formed between the triazine ring and the protein's amino group is generally stable under physiological conditions. The stability of triazine nucleosides has been shown to be dependent on the electron density of the triazine ring, the solvent, and the pH.[4] Electron-deficient triazine rings and higher pH aqueous solutions tend to result in more stable nucleosides.[4]

Impact on Cellular Signaling Pathways

The effect of PEGylation on cellular signaling is complex and primarily indirect. Rather than the PEG moiety itself activating a specific pathway, the conjugation alters the physicochemical and biological properties of the protein, which in turn can modulate its interaction with cellular components.

Mechanisms of Influence:

-

Steric Hindrance: The bulky PEG chains can mask epitopes on the protein surface, reducing its immunogenicity and recognition by proteases. This steric shielding can also hinder the protein's interaction with its receptor or other binding partners, potentially reducing its biological activity.

-

Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of the protein, which prolongs its circulation half-life by reducing renal clearance.[5] This extended presence in the bloodstream can lead to a more sustained engagement with target cells and signaling pathways.

-

Cellular Uptake: The charge and size of the protein are critical factors for cellular uptake. PEGylation can alter these properties, thereby influencing the mechanism and efficiency of internalization.[6] For example, PEGylation can sometimes reduce the penetration of proteins into spheroids.[6]

The specific impact on a signaling pathway is highly dependent on the protein being modified and the site of PEG attachment. For instance, chloro-s-triazine herbicides have been shown to affect aromatase activity in various human cell lines, but it is important to note that these are small molecules and their effects may not be directly comparable to large PEGylated proteins.[7]

Conclusion

2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine is a valuable tool for the bioconjugation of proteins, offering a straightforward method for attaching a branched PEG moiety primarily to amine groups. While it represents an earlier generation of PEGylation chemistry, a thorough understanding of its mechanism of action and the influence of reaction parameters is crucial for its effective application in research and drug development. The resulting PEGylated proteins often exhibit improved pharmacokinetic profiles and reduced immunogenicity, although the impact on biological activity must be carefully assessed for each specific conjugate. Further detailed kinetic and stability studies on this specific reagent would be beneficial for its continued and optimized use in the field of bioconjugation.

References

- 1. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]

- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chlorine in the Reactivity of Electrophilic Prostaglandin E2 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of electrophilicity in the reactivity of Prostaglandin E2 (PGE2) analogs, with a specific focus on the hypothetical introduction of a chlorine atom (PGE2-Cl). While "PGE2-Cl" is not a standard nomenclature found in current scientific literature, this document explores its potential chemical properties and biological implications based on established principles of prostaglandin chemistry and the reactivity of electrophilic lipids. We will delve into the synthesis of halogenated prostaglandin intermediates, the mechanism of action of cyclopentenone prostaglandins (cyPGs), and the anticipated impact of a chlorine substituent on the electrophilic character and subsequent biological activity of a PGE2-like molecule. This guide aims to provide a foundational understanding for researchers interested in the design and development of novel prostaglandin-based therapeutics.

Introduction: Prostaglandin E2 and the Concept of Electrophilic Reactivity

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid mediators derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It plays a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3] PGE2 exerts its effects primarily through binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, which trigger diverse intracellular signaling cascades.[4]

A distinct class of prostaglandins, known as cyclopentenone prostaglandins (cyPGs), possesses an α,β-unsaturated ketone in the cyclopentane ring. This structural feature confers electrophilic reactivity, allowing them to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins.[5] This mode of action is distinct from the receptor-mediated signaling of PGE2 and is central to the anti-inflammatory and anti-proliferative effects of cyPGs.

This guide will explore the hypothetical molecule "PGE2-Cl," a chlorinated analog of PGE2. The introduction of a chlorine atom, a highly electronegative element, is expected to significantly modulate the electrophilic character of the prostaglandin scaffold, thereby altering its reactivity and potential biological targets.

The Role of the Chlorine Atom in PEG2-Cl Reactivity: A Mechanistic Perspective

The reactivity of a hypothetical PGE2-Cl would be fundamentally dictated by the position of the chlorine atom on the prostaglandin scaffold. Based on known prostaglandin chemistry and the principles of electrophilicity, a chlorine substituent could influence reactivity through several mechanisms:

-

Inductive Effect: A chlorine atom, being highly electronegative, would withdraw electron density from the surrounding carbon framework. If positioned appropriately, this inductive effect could enhance the partial positive charge on the electrophilic carbon of the cyclopentenone ring, making it more susceptible to nucleophilic attack.

-

Leaving Group Potential: In certain positions, the chloride ion could act as a leaving group in a nucleophilic substitution reaction, leading to the formation of a covalent bond between the prostaglandin and a biological macromolecule.

-

Steric Hindrance: The size of the chlorine atom could introduce steric hindrance, potentially influencing the accessibility of the electrophilic center to nucleophiles.

The most probable site of enhanced electrophilic reactivity in a PGE2-like molecule would be the α,β-unsaturated ketone system within the cyclopentenone ring. The addition of a chlorine atom could further activate this system for Michael addition reactions with biological nucleophiles such as glutathione (GSH) and cysteine residues in proteins.

Synthesis of Halogenated Prostaglandin Analogs

While a direct synthesis for a molecule termed "PGE2-Cl" is not documented, the synthesis of prostaglandins often involves halogenated intermediates. The landmark total synthesis of prostaglandins by E.J. Corey, for instance, utilizes chloro- and iodo-derivatives to control stereochemistry and introduce functionality.

Key Halogenation Strategies in Prostaglandin Synthesis

One of the pivotal steps in Corey's synthesis is the iodolactonization of a bicyclic intermediate.[6] This reaction proceeds via the electrophilic addition of iodine to a double bond, followed by intramolecular capture by a carboxylate group to form a γ-lactone. While this utilizes iodine, similar principles of electrophilic halogenation could be applied to introduce chlorine.

Another relevant step in some synthetic routes involves the use of chlorinated starting materials for Diels-Alder reactions to construct the bicyclo[2.2.1]heptane core of the prostaglandin precursor.[7]

Hypothetical Synthesis of a PGE2-Cl Analog

A plausible synthetic route to a chlorinated PGE2 analog could involve the following conceptual steps:

-

Corey Lactone Formation: Synthesis of the Corey lactone, a key intermediate in many prostaglandin syntheses.

-

Introduction of Chlorine: A targeted chlorination step could be envisioned, potentially via an electrophilic chlorinating agent, to introduce a chlorine atom at a desired position on the cyclopentane ring. The regioselectivity of this step would be critical.

-

Elaboration of Side Chains: Subsequent standard procedures for the elaboration of the α- and ω-side chains of the prostaglandin would be employed.

-

Final Functional Group Manipulations: Conversion of the lactone to the desired ketone and alcohol functionalities of the final PGE2-Cl analog.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a novel compound like PGE2-Cl would need to be developed. However, we can outline the methodologies for key experiments based on the study of other electrophilic lipids.

General Procedure for Michael Addition Reactivity Assay

This protocol assesses the reactivity of an electrophilic prostaglandin with a model nucleophile, such as glutathione (GSH).

-

Reagents:

-

Electrophilic prostaglandin (e.g., PGE2-Cl) solution in a suitable solvent (e.g., ethanol, DMSO).

-

Glutathione (GSH) solution in phosphate-buffered saline (PBS), pH 7.4.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

-

-

Procedure:

-

Incubate the electrophilic prostaglandin with GSH at a defined concentration and temperature.

-

At various time points, take aliquots of the reaction mixture.

-

Quench the reaction and measure the concentration of remaining free GSH using DTNB. The reaction of DTNB with free thiols produces a colored product that can be quantified spectrophotometrically at 412 nm.

-

The rate of GSH depletion is indicative of the electrophilic reactivity of the prostaglandin.

-

Mass Spectrometry-based Adduct Identification

This protocol is for the identification of covalent adducts between the electrophilic prostaglandin and a target protein.

-

Incubation: Incubate the target protein with the electrophilic prostaglandin under physiological conditions.

-

Digestion: After incubation, denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by the addition of the prostaglandin. The mass shift of the modified peptide will correspond to the molecular weight of the adducted prostaglandin.[8]

Signaling Pathways and Logical Relationships

The biological activity of a hypothetical PGE2-Cl would likely involve a dual mechanism: classical receptor-mediated signaling and covalent modification of target proteins through its enhanced electrophilicity.

PGE2 Receptor Signaling Pathway

PGE2 signals through four main receptor subtypes (EP1-EP4), each coupled to different G-proteins and downstream signaling cascades.

Caption: PGE2 receptor signaling pathways.

Electrophilic Reactivity Workflow

The electrophilic nature of PGE2-Cl would enable it to directly interact with and modify cellular proteins, leading to altered function.

Caption: Workflow of electrophilic reactivity.

Quantitative Data

As "PGE2-Cl" is a hypothetical molecule, no direct quantitative data exists. However, we can present a comparative table of reactivity for known electrophilic lipids to provide context for the potential reactivity of a chlorinated analog. The reactivity is often expressed as a second-order rate constant for the reaction with a nucleophile like glutathione (GSH).

| Electrophilic Lipid | Second-Order Rate Constant with GSH (M⁻¹s⁻¹) | Reference |

| 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) | 0.7 | [9] |

| 4-hydroxy-2-nonenal (4-HNE) | 1.3 | [9] |

| PGE2-Cl (Hypothetical) | Expected to be > 0.7 | - |

The introduction of a chlorine atom is anticipated to increase the electrophilicity of the cyclopentenone ring, leading to a higher reaction rate constant with nucleophiles compared to naturally occurring electrophilic prostaglandins like 15d-PGJ₂.

Conclusion and Future Directions

This technical guide has explored the potential role of a chlorine atom in modulating the reactivity of a PGE2 analog. While "PGE2-Cl" remains a hypothetical construct, the principles of electrophilic reactivity and prostaglandin chemistry suggest that such a molecule would exhibit enhanced reactivity towards cellular nucleophiles. This could translate into potent biological activities, potentially with therapeutic applications in inflammatory diseases and cancer.

Future research in this area should focus on:

-

Synthesis and Characterization: The actual synthesis and structural characterization of chlorinated prostaglandin analogs are necessary to validate these theoretical concepts.

-

Reactivity Profiling: Quantitative assessment of the reactivity of these novel compounds with a panel of biological nucleophiles.

-

Target Identification: Proteomic approaches to identify the cellular protein targets of these electrophilic prostaglandins.

-

Biological Evaluation: In vitro and in vivo studies to determine the pharmacological effects and therapeutic potential of these novel compounds.

The exploration of halogenated prostaglandin analogs represents a promising avenue for the development of next-generation anti-inflammatory and anti-cancer agents with novel mechanisms of action.

References

- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 promotes tumor progression by inducing myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric Oxide and Electrophilic Cyclopentenone Prostaglandins in Redox signaling, Regulation of Cytoskeleton Dynamics and Intercellular Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. youtube.com [youtube.com]

- 8. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox signaling regulated by electrophiles and reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Branched PEG Derivatives in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies has revolutionized oncology and the treatment of various diseases by focusing on specific molecules involved in pathogenesis.[1][2] A significant challenge in the development of these therapies is optimizing their pharmacokinetic and pharmacodynamic profiles to enhance efficacy and minimize off-target toxicity.[3][4] Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has been extensively utilized in a process known as PEGylation to improve the therapeutic properties of drugs.[5][6][7] This guide focuses on the application of branched PEG derivatives, often denoted as "PEG2," in the context of targeted therapy.

The term "PEG2-Cl" as specified in the topic is not a standard nomenclature for a widely commercialized PEG reagent. It is likely intended to refer to a branched (two-armed) polyethylene glycol (PEG2) functionalized with a reactive chlorine group for conjugation. While chloro-terminated PEGs can be synthesized, more common and efficient reactive groups for bioconjugation include N-hydroxysuccinimide (NHS) esters, maleimides, azides, and alkynes for click chemistry.[8][9][10] Another possibility is a reference to PEG-dichlorotriazine (PEG-DCT), which uses chlorine as part of a reactive triazine ring for conjugation.[11] This guide will, therefore, cover the broad applications of reactive branched PEG derivatives in targeted therapy, with a focus on the most commonly employed chemistries.

Branched PEGs offer distinct advantages over their linear counterparts, including a greater hydrodynamic radius for a given molecular weight, which can provide enhanced shielding from proteolytic enzymes and the immune system.[12] This technical guide will provide an in-depth overview of the core applications of branched PEG in targeted therapy, with a focus on quantitative data, experimental protocols, and the visualization of key concepts.

Advantages of Branched PEG in Targeted Therapy

The use of branched PEG (PEG2) in the PEGylation of therapeutic molecules offers several advantages over linear PEG:

-

Enhanced Steric Hindrance : For a given molecular weight, branched PEGs have a larger hydrodynamic volume, providing a more effective shield for the conjugated therapeutic. This enhanced steric hindrance can better protect the drug from enzymatic degradation and recognition by the immune system.[12]

-

Improved Pharmacokinetics : The increased size of branched PEG conjugates leads to reduced renal clearance, resulting in a longer circulation half-life and prolonged therapeutic effect.[3]

-

Reduced Immunogenicity : By effectively masking the surface of the therapeutic protein or nanoparticle, branched PEG can reduce its immunogenicity, lowering the risk of an adverse immune response.[12]

-

Site-Specific Conjugation : Branched PEGs can be synthesized with a single reactive group, allowing for more controlled, site-specific conjugation to a therapeutic molecule, which helps in maintaining its biological activity.[5]

Common Reactive Derivatives of Branched PEG

The versatility of branched PEG in targeted therapy stems from the ability to functionalize it with various reactive groups for conjugation to different moieties on a therapeutic agent. Some of the most common reactive derivatives include:

-

mPEG2-NHS Ester : This derivative reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds. It is one of the most common methods for PEGylating proteins and antibodies.[13]

-

mPEG2-Maleimide : This group specifically reacts with free sulfhydryl groups (e.g., on cysteine residues), allowing for highly site-specific PEGylation of proteins and antibody fragments.[14]

-

mPEG2-Azide and mPEG2-Alkyne : These derivatives are used in "click chemistry," a set of highly efficient and specific reactions. They can be used for conjugation to molecules that have been modified to contain the complementary alkyne or azide group, respectively.[2][8][15]

-

Branched PEGs for ADCs : Branched PEG linkers are increasingly used in the development of antibody-drug conjugates (ADCs). They allow for the attachment of a higher drug-to-antibody ratio (DAR) without compromising the antibody's properties.[9]

Applications in Targeted Therapy

Branched PEG derivatives are integral to the development of advanced targeted therapies, primarily through the PEGylation of therapeutic proteins and the formation of "stealth" nanoparticles for drug delivery.

PEGylated Proteins and Antibodies

PEGylation of therapeutic proteins, such as antibodies and their fragments, is a well-established strategy to improve their clinical utility. Site-specific PEGylation with branched PEGs can extend the half-life of antibody fragments (Fabs) and single-chain variable fragments (scFvs) while preserving their antigen-binding affinity.[5][14]

PEGylated Nanoparticles for Drug Delivery

Coating nanoparticles with branched PEG creates a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and clearance by the mononuclear phagocyte system (MPS).[6][7][16][17] This "stealth" effect prolongs the circulation time of the nanoparticles, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[6][17] These nanoparticles can be loaded with small molecule drugs or nucleic acids for targeted delivery.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PEGylation on therapeutic agents.

Table 1: Effect of PEGylation on Pharmacokinetics of Various Proteins

| Protein | PEG type and size | Change in Systemic Clearance | Reference |

|---|---|---|---|

| Interferon-alpha (IFN-α) | 40 kDa branched PEG | Decreased from 6.6-29.2 L/hr to 0.06-0.10 L/hr | [3] |

| Interleukin-2 | PEG conjugation | Up to 10-fold reduction | [3] |

| Asparaginase | PEG conjugation | 17-fold reduction | [3] |

| Brain-derived neurotrophic factor | PEG conjugation | 2.6-fold reduction |[3] |

Table 2: FDA-Approved PEGylated Therapeutics

| Product Name | Therapeutic Agent | Type of PEGylation | Indication | Reference |

|---|---|---|---|---|

| Neulasta® | Filgrastim | 20 kDa mPEG | Neutropenia | [18] |

| Pegasys® | Interferon alfa-2a | 40 kDa branched PEG | Hepatitis B and C | [18] |

| Doxil® | Doxorubicin | PEGylated liposome | Cancer | [18] |

| Onpattro® | Patisiran | Lipid nanoparticle with PEG | hATTR amyloidosis |[18] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Site-Specific PEGylation of an Antibody with mPEG2-NHS Ester

1. Materials and Reagents:

-

Antibody solution (1-10 mg/mL)

-

mPEG2-NHS Ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris-buffered saline, TBS, pH 7.2)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting columns or dialysis cassettes

2. Procedure:

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS using a desalting column or dialysis.[19]

-

Preparation of mPEG2-NHS Ester Solution: Immediately before use, equilibrate the vial of mPEG2-NHS Ester to room temperature. Prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.[19][20]

-

Calculation of Reagent Amount: Typically, a 20-fold molar excess of mPEG2-NHS Ester is used for labeling IgG at a concentration of 1-10 mg/mL. The exact ratio should be optimized to achieve the desired degree of PEGylation.[19][20]

-

PEGylation Reaction: Add the calculated volume of the mPEG2-NHS Ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[19][20]

-

Quenching the Reaction: Stop the reaction by adding the quenching buffer, which contains primary amines to react with the excess mPEG2-NHS Ester.

-

Purification: Remove the unreacted mPEG2-NHS Ester and byproducts by dialysis or using a desalting column.

-

Characterization: Analyze the extent of PEGylation using methods like SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.[21][22]

Protocol 2: Preparation of PEGylated Nanoparticles for Drug Delivery

1. Materials and Reagents:

-

Polymeric core material (e.g., PLGA)

-

PEG-lipid or PEG-polymer conjugate

-

Drug to be encapsulated

-

Organic solvent (e.g., dichloromethane)

-

Aqueous phase (e.g., deionized water)

-

Surfactant (optional)

2. Procedure (Emulsion-Solvent Evaporation Method):

-

Organic Phase Preparation: Dissolve the polymeric core material and the drug in an organic solvent.

-

Aqueous Phase Preparation: Dissolve the PEG-lipid or PEG-polymer conjugate in the aqueous phase.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove any unencapsulated drug and excess reagents.

-

Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and PEG surface density using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and fluorescence assays.[16]

Mandatory Visualizations

Caption: General structure of a branched PEG (PEG2) derivative.

Caption: Experimental workflow for developing a PEGylated therapeutic.

Caption: Structure of a PEGylated Antibody-Drug Conjugate (ADC).

Caption: PEGylated nanoparticle for targeted drug delivery.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amt.tstu.ru [amt.tstu.ru]

- 8. labinsights.nl [labinsights.nl]

- 9. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. PEG-dichlorotriazine (PEG-DCT): A new soluble polymer-supported scavenger for alcohols, thiols, phosphines, and phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]

- 13. MPEG2 Succinimidyl Carboxymethyl Ester - JenKem [jenkemusa.com]

- 14. PEGylation of Antibody Fragments for Half-Life Extension | Springer Nature Experiments [experiments.springernature.com]

- 15. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 16. Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 21. creativepegworks.com [creativepegworks.com]

- 22. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate them.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this process, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[6][7] While the choice of ligands determines which protein is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[8] This guide provides a deep dive into the core of PROTAC design: the linker, with a focus on commonly used structures like polyethylene glycol (PEG) linkers, exemplified by PEG2-Cl.

The PROTAC Signaling Pathway: A Hijacked Cellular Process

PROTACs catalytically co-opt the natural cellular machinery for protein turnover.[7][9] The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5] This proximity, orchestrated by the linker, enables the E3 ligase (in conjunction with an E2 ubiquitin-conjugating enzyme) to transfer ubiquitin molecules to the POI.[9] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[3] The PROTAC molecule itself is not degraded and is released to initiate another cycle of degradation.[7]

Core Principles of PROTAC Linkers

The linker's characteristics—its length, composition, rigidity, and attachment points—profoundly influence the formation and stability of the ternary complex, which in turn dictates the degradation efficiency.[8][10]

Linker Composition and Physicochemical Properties:

The most prevalent linker motifs are alkyl chains and polyethylene glycol (PEG) chains.[4][11]

-

Alkyl Chains: These are synthetically accessible and offer chemical stability. However, they are generally hydrophobic, which can negatively impact the solubility and cell permeability of the often already large PROTAC molecule.[12][13]

-

PEG Chains: PEG linkers are composed of repeating ethylene glycol units, imparting hydrophilicity and flexibility.[5][14] This can significantly improve the solubility of PROTACs, a common challenge in their development.[13] The "chameleon effect" has been described for flexible linkers, where they can adopt a more compact, less polar conformation to cross the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[5]

This compound as a Linker Building Block:

This compound is a bifunctional, PEG-based linker that is commercially available for use in PROTAC synthesis.[15][16] It consists of two ethylene glycol units with a terminal chloride, which can be used for nucleophilic substitution to attach it to either the POI ligand or the E3 ligase ligand. The other end of the PEG chain would typically have a functional group, such as a carboxylic acid or an amine, to facilitate coupling with the other binding moiety. Its defined length and PEG composition make it a useful building block in the systematic optimization of linker length.

Impact of Linker Length:

The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[17]

-

Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8][17]

-

Too Long: Conversely, an excessively long linker can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. It can also contribute to a "hook effect," where at high concentrations, the PROTAC forms more binary complexes (PROTAC-POI or PROTAC-E3) than the productive ternary complex.[5][18]

Quantitative Data on Linker Performance

The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of numerous compounds with varying linker properties.[4] The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC performance, typically measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[10][14]

Table 1: Impact of Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|---|

| Estrogen Receptor (ERα) | VHL | PEG/Alkyl | 9 | >1000 | <20 | [19][20] |

| Estrogen Receptor (ERα) | VHL | PEG/Alkyl | 12 | ~500 | ~60 | [19][20] |

| Estrogen Receptor (ERα) | VHL | PEG/Alkyl | 16 | ~100 | >80 | [11][19] |

| Estrogen Receptor (ERα) | VHL | PEG/Alkyl | 19 | >1000 | <40 | [19][20] |

| PI3K | VHL | PEG | 12 | 88.4 | >70 | [21] |

| mTOR | VHL | PEG | 12 | 45.4 | >80 | [21] |

| ERK1/2 | CRBN | Alkyl | 10 | 102 | >80 |[22] |

Table 2: Comparative Efficacy of Different Linker Compositions

| PROTAC System (Target-E3 Ligase) | Linker Type | Key Physicochemical Property | Advantage | Disadvantage | Reference |

|---|---|---|---|---|---|

| General | PEG Chains | Hydrophilic, Flexible | Improves solubility, can enhance permeability via "chameleon effect" | Can be metabolically less stable than alkyl chains | [5][12][14] |

| General | Alkyl Chains | Hydrophobic, Flexible | Synthetically accessible, chemically stable | Can lead to poor solubility and non-specific binding | [12][13] |

| General | Rigid Linkers (e.g., with piperazine, triazole) | Conformationally restricted | Can pre-organize bioactive conformation, may improve stability and PK properties | Less flexibility can hinder ternary complex formation if geometry is not optimal |[6][12][13] |

Experimental Protocols

The development and characterization of PROTACs involve a series of chemical and biological assays. A typical workflow is illustrated below, followed by detailed protocols for key experiments.

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, such as a carboxyl-PEG-azide linker. This exemplifies a "click chemistry" approach, which is widely used for its efficiency and reliability.[4][14]

Materials:

-

POI ligand with a terminal alkyne group.

-

E3 ligase ligand with a primary amine (e.g., pomalidomide-NH2).

-

Bifunctional PEG linker (e.g., HOOC-PEGn-N3).

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Click chemistry reagents: Copper(II) sulfate (CuSO4), Sodium ascorbate.

-

Solvents: DMF (N,N-Dimethylformamide), t-BuOH/H2O mixture.

-

Analytical and purification equipment: LC-MS, Preparative HPLC.

Procedure:

-

First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand (1 eq) and the bifunctional PEG linker (1.1 eq) in DMF.[14] b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[14] c. Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed. d. Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC to obtain the azide-functionalized intermediate.

-

Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry): a. Dissolve the purified E3 ligase-linker intermediate (1 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent mixture, such as 1:1 t-BuOH/H2O.[14] b. Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture. c. Stir the reaction at room temperature. Monitor by LC-MS for the formation of the final PROTAC product. d. Once the reaction is complete, purify the final PROTAC by preparative HPLC. e. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation Assessment

This is the most common method to quantify the reduction in cellular POI levels following PROTAC treatment.[23][24]

Materials:

-

Cell line expressing the POI.

-

PROTAC compound and negative control (e.g., a version with an inactive E3 ligand).[23]

-

Cell culture medium and reagents.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).[23]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) and the negative control for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the total protein concentration of each supernatant using a BCA assay to ensure equal protein loading in the next step.[23]

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Mix with Laemmli sample buffer and boil. b. Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

-

Immunoblotting and Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[23] b. Incubate the membrane with the primary antibody against the POI overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST. f. Apply the chemiluminescent substrate and capture the signal using an imaging system.[23] g. Strip the membrane and re-probe with the loading control primary antibody, followed by the secondary antibody and detection steps.

-

Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control band intensity for each sample. c. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (affinity, stoichiometry, enthalpy, entropy) of the interactions.[1] It can be used to determine cooperativity (α), which is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.

Materials:

-

Isothermal titration calorimeter.

-

Purified POI, purified E3 ligase, and PROTAC compound.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: a. Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects. b. Degas all solutions before use.

-

Experiment 1: PROTAC binding to E3 Ligase (Binary Kd1): a. Place the E3 ligase solution in the sample cell. b. Titrate the PROTAC solution into the sample cell in a series of small injections. c. Integrate the heat peaks and fit the data to determine the binding affinity (Kd1).[12]

-

Experiment 2: PROTAC binding to POI (Binary Kd2): a. Place the POI solution in the sample cell. b. Titrate the PROTAC solution into the sample cell. c. Fit the data to determine the binding affinity (Kd2).

-

Experiment 3: Ternary Complex Formation: a. Place the E3 ligase solution in the sample cell. b. Titrate a pre-formed binary complex of POI-PROTAC into the E3 ligase solution. To form the pre-formed complex, mix the POI and PROTAC at a concentration that ensures saturation. c. Fit the data to determine the binding affinity for the ternary complex formation (Kd_ternary).

-

Cooperativity Calculation: a. Cooperativity (α) is calculated as the ratio of the binary binding affinities to the ternary binding affinity (α = Kd1 / Kd_ternary or α = Kd2 / Kd_ternary, depending on the experimental setup). b. α > 1 indicates positive cooperativity (the second protein binds more tightly in the presence of the first). c. α < 1 indicates negative cooperativity (the second protein binds more weakly). d. α = 1 indicates no cooperativity.

Conclusion

The linker is a multifaceted and critical component in the design of effective PROTACs. Its composition, particularly the use of PEG-based structures, is key to overcoming challenges of solubility and permeability. The precise length of the linker governs the geometry and stability of the ternary complex, directly impacting degradation efficiency. The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies, aided by biophysical techniques and computational modeling.[6][25] A thorough understanding and systematic optimization of the "linkerology" are essential for unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Use of Chloro-PEG2 (PEG2-Cl) in Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles for utilizing Chloro-PEG2 (PEG2-Cl), a bifunctional linker, in various research and development applications. We will cover its chemical properties, primary applications, detailed experimental protocols, and methods for analysis, offering a technical resource for professionals in bioconjugation, drug delivery, and materials science.

Core Principles of this compound

This compound is a short-chain polyethylene glycol derivative featuring a terminal chloro group. This structure imparts a unique combination of hydrophilicity, conferred by the two ethylene glycol units, and specific reactivity, enabled by the terminal chlorine atom. These properties make it a valuable tool for covalently linking molecules.

The fundamental structure of this compound consists of a two-unit PEG chain, which enhances aqueous solubility and provides a flexible spacer arm, and a chloroalkane functional group. The chloro group acts as an electrophile, making it a target for nucleophilic attack. This reactivity is the basis for its utility in bioconjugation.

The PEG component is known to be biocompatible, non-immunogenic, and can improve the pharmacokinetic properties of conjugated molecules.[1][2][3] The short, discrete length of the PEG2 spacer offers precise control over the distance between conjugated moieties, a critical factor in applications like PROTAC and ADC development.[4][5]

| Property | Value / Description | Reference / Note |

| Common Name | Chloro-PEG2 | |

| Chemical Nature | Heterobifunctional Linker | [6] |

| Core Components | Two ethylene glycol units, one terminal chloro group | |

| Molecular Weight | Varies by terminal group (e.g., Chloro-PEG2-acid: 182.6 g/mol ) | [7] |

| Solubility | Soluble in water, aqueous buffers (PBS), and various organic solvents (DMSO, DMF, Chloroform).[8] Insoluble in ether.[8] | |

| Density | Approximately 1.125 g/mL (for PEG derivatives) | [8] |

| Physical Form | Typically a white to off-white powder or a waxy, semi-solid for low MW PEGs. | [8] |

The primary reaction mechanism for this compound is nucleophilic substitution (SN2). The carbon atom bonded to the chlorine is electrophilic. A nucleophile, such as a thiol (from a cysteine residue) or an amine (from a lysine residue), attacks this carbon, displacing the chloride ion, which is a good leaving group. This reaction forms a stable covalent bond.

Thiols are generally more potent nucleophiles than amines and can react under milder, more specific conditions, which is why cysteine residues are a common target for site-specific modification.[9] The reaction is pH-dependent, as the nucleophile must be in its deprotonated state (e.g., thiolate anion, R-S⁻) to be effective.

Key Applications and Experimental Considerations

This compound's versatility makes it suitable for a range of advanced applications in drug development and research.

PEGylation is the process of covalently attaching PEG chains to proteins or peptides.[10] This modification can shield the biomolecule from proteolytic enzymes, reduce its clearance by the kidneys, and decrease its immunogenicity, thereby extending its circulating half-life and improving its therapeutic profile.[2][10][11]

Key Consideration: Site-specificity is crucial. Randomly attaching PEG chains can block active sites and reduce the biological activity of the protein. Using this compound to target a specific, engineered cysteine residue allows for precise control over the conjugation site, leading to a homogeneous product with preserved function.[9]

This compound serves as a hydrophilic linker in the synthesis of complex bioconjugates like PROTACs and Antibody-Drug Conjugates (ADCs).

-

PROTACs: These molecules induce the degradation of target proteins by linking them to an E3 ubiquitin ligase.[4] The linker's length and chemical nature are critical for optimal ternary complex formation. This compound provides a defined-length, hydrophilic spacer to connect the protein-targeting ligand and the E3 ligase ligand.

-

ADCs: These are targeted cancer therapies where a cytotoxic drug is linked to a monoclonal antibody.[5] Hydrophilic PEG linkers can improve the solubility and stability of the ADC, reduce aggregation, and positively influence its pharmacokinetic profile.[1][5]

Coating nanoparticles with PEG chains ("PEGylation") is a widely used strategy to improve their performance in biomedical applications.[12] This surface modification creates a hydrophilic "stealth" layer that reduces opsonization (the process of being marked for clearance by the immune system), prevents aggregation, and prolongs circulation time.[13][14] this compound can be used to covalently attach this protective layer to the surface of nanoparticles that have been functionalized with nucleophilic groups.

Experimental Protocols

This section provides a generalized protocol for a common application: site-specific PEGylation of a protein containing a single reactive cysteine residue.

This protocol is adapted from methodologies for haloacetyl-functionalized PEGs, which exhibit similar reactivity to this compound.[9]

-

Materials & Buffers:

-

Protein with a single surface-accessible cysteine.

-

This compound reagent.

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation. The buffer should be degassed.

-

Quenching Solution: A solution of a low molecular weight thiol (e.g., 100 mM L-cysteine or N-acetylcysteine).

-

Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the this compound reagent.

-

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the protein in the degassed Conjugation Buffer.

-

Just before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). Using freshly opened anhydrous solvent is critical to prevent hydrolysis of the this compound.[6]

-

-

Conjugation Reaction:

-